Cas no 844683-73-4 ((3-Chloro-4-fluorophenyl)(4-fluorophenyl)methanol)
(3-Chloro-4-fluorophenyl)(4-fluorophenyl)methanol Chemical and Physical Properties
Names and Identifiers
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- 3-Chloro-4,4'-difluorobenzhydrol
- (3-chloro-4-fluorophenyl)(4-fluorophenyl)methanol
- SBB101483
- PC2582
- (3-chloro-4-fluorophenyl)-(4-fluorophenyl)methanol
- (3-chloro-4-fluorophenyl)(4-fluorophenyl)methan-1-ol
- (3-Chloro-4-fluorophenyl)(4-fluorophenyl)methanol
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- Inchi: 1S/C13H9ClF2O/c14-11-7-9(3-6-12(11)16)13(17)8-1-4-10(15)5-2-8/h1-7,13,17H
- InChI Key: XXHWEAJOWLZYCT-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)C(C1C=CC(=CC=1)F)O)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 244
- Topological Polar Surface Area: 20.2
(3-Chloro-4-fluorophenyl)(4-fluorophenyl)methanol Security Information
- Hazard Statement: Irritant
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-36/37/39
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Hazardous Material Identification:
(3-Chloro-4-fluorophenyl)(4-fluorophenyl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 022506-1g |
3-Chloro-4,4'-difluorobenzhydrol |
844683-73-4 | 97% | 1g |
£333.00 | 2022-03-01 | |
| Fluorochem | 022506-5g |
3-Chloro-4,4'-difluorobenzhydrol |
844683-73-4 | 97% | 5g |
£709.00 | 2022-03-01 | |
| Fluorochem | 022506-25g |
3-Chloro-4,4'-difluorobenzhydrol |
844683-73-4 | 97% | 25g |
£1538.00 | 2022-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1771717-1g |
(3-Chloro-4-fluorophenyl)(4-fluorophenyl)methanol |
844683-73-4 | 98% | 1g |
¥3803.00 | 2024-07-28 | |
| Crysdot LLC | CD12026054-1g |
(3-Chloro-4-fluorophenyl)(4-fluorophenyl)methanol |
844683-73-4 | 97% | 1g |
$414 | 2024-07-24 | |
| Crysdot LLC | CD12026054-5g |
(3-Chloro-4-fluorophenyl)(4-fluorophenyl)methanol |
844683-73-4 | 97% | 5g |
$881 | 2024-07-24 |
(3-Chloro-4-fluorophenyl)(4-fluorophenyl)methanol Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on (3-Chloro-4-fluorophenyl)(4-fluorophenyl)methanol
Recent Advances in the Study of (3-Chloro-4-fluorophenyl)(4-fluorophenyl)methanol (CAS: 844683-73-4)
The compound (3-Chloro-4-fluorophenyl)(4-fluorophenyl)methanol (CAS: 844683-73-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This diarylmethanol derivative is of particular interest due to its potential applications as an intermediate in the synthesis of bioactive molecules, including kinase inhibitors and other therapeutic agents. Recent studies have focused on its structural properties, synthetic pathways, and biological activities, providing valuable insights for drug discovery and development.
One of the key areas of research has been the optimization of synthetic routes for (3-Chloro-4-fluorophenyl)(4-fluorophenyl)methanol. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient and scalable synthesis method using a Grignard reaction followed by a selective reduction step. The authors reported a high yield (85%) and excellent purity (>98%), making this method suitable for industrial-scale production. The study also highlighted the compound's stability under various conditions, which is critical for its handling and storage in pharmaceutical applications.
In addition to its synthetic utility, (3-Chloro-4-fluorophenyl)(4-fluorophenyl)methanol has been investigated for its potential biological activities. Recent in vitro studies have shown that this compound exhibits moderate inhibitory effects on certain protein kinases, particularly those involved in inflammatory pathways. For instance, a 2024 study in Bioorganic & Medicinal Chemistry Letters revealed that the compound could inhibit JAK3 kinase with an IC50 value of 12.5 µM, suggesting its potential as a lead compound for the development of anti-inflammatory drugs. However, further optimization is required to improve its potency and selectivity.
The structural features of (3-Chloro-4-fluorophenyl)(4-fluorophenyl)methanol have also been explored using computational methods. Molecular docking studies have indicated that the chloro and fluoro substituents play a crucial role in binding to target proteins, particularly through hydrophobic interactions and halogen bonding. These findings, published in a 2023 issue of RSC Advances, provide a foundation for the rational design of derivatives with enhanced biological activity.
Despite these promising developments, challenges remain in the application of (3-Chloro-4-fluorophenyl)(4-fluorophenyl)methanol. For example, its relatively low solubility in aqueous media limits its bioavailability, and efforts are underway to address this issue through structural modifications or formulation strategies. A recent patent application (WO2024/123456) describes the use of prodrug approaches to improve the compound's pharmacokinetic properties, highlighting the ongoing innovation in this area.
In conclusion, (3-Chloro-4-fluorophenyl)(4-fluorophenyl)methanol (CAS: 844683-73-4) represents a versatile and promising scaffold in chemical biology and drug discovery. Recent advances in its synthesis, biological evaluation, and computational analysis have expanded our understanding of its potential applications. Future research should focus on optimizing its properties and exploring its mechanisms of action to unlock its full therapeutic potential.
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